9-Oxodecanoic acid

Description

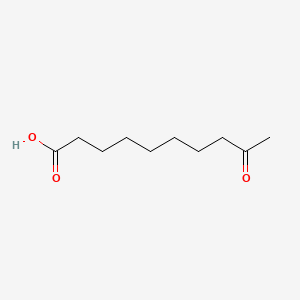

Structure

3D Structure

Properties

IUPAC Name |

9-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFKKNYEIXWOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161969 | |

| Record name | Decanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-26-0 | |

| Record name | 9-Oxodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 9-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Oxodecanoic Acid (9-ODA): The Royal Inhibitor of Worker Reproductive Physiology

[1]

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

In the eusocial superorganism Apis mellifera, reproductive division of labor is maintained not by genetic caste determination, but by a chemical "sterilization" signal. 9-Oxodecanoic acid (9-ODA) , the primary component of the Queen Mandibular Pheromone (QMP), acts as a potent primer pheromone.[1] It functions as a non-lethal physiological brake, arresting oogenesis in worker bees by modulating dopaminergic signaling in the brain and triggering apoptotic cascades in the ovary via the Notch signaling pathway.

This guide dissects the molecular mechanisms of 9-ODA, provides validated protocols for assessing its efficacy, and explores its potential as a model for conserved reproductive inhibition pathways.

Chemical & Molecular Profile

| Property | Specification |

| IUPAC Name | (E)-9-oxodec-2-enoic acid |

| Common Name | 9-ODA ("Queen Substance") |

| Molecular Formula | C₁₀H₁₆O₃ |

| Molecular Weight | 184.23 g/mol |

| Physiological Role | Primer Pheromone (Physiological); Releaser Pheromone (Behavioral) |

| Key Receptor | AmOr11 (Antennal Odorant Receptor) |

| Stability | Stable in ethanol/acetone solution; susceptible to oxidation at C2=C3 double bond. |

Mechanism of Action: The Inhibitory Cascade

The sterility of worker bees is an active physiological state maintained by constant exposure to 9-ODA. Removal of the queen (and thus 9-ODA) results in the "release" of this inhibition, leading to ovary development (laying workers).

Sensory Perception (The Input)

-

Receptor Specificity: 9-ODA is detected exclusively by the odorant receptor AmOr11 , expressed in the trichoid sensilla of the worker antenna. Unlike general odorants, AmOr11 exhibits high specificity for the keto-acid structure of 9-ODA.

-

Signal Transduction: Binding of 9-ODA to AmOr11 (co-expressed with the co-receptor AmOrco) triggers a calcium influx in the olfactory receptor neurons (ORNs), sending a dedicated signal to the macroglomerulus in the antennal lobe, and subsequently to the mushroom bodies and lateral horn of the protocerebrum.

Neuroendocrine Modulation (The Processor)

The brain translates the olfactory signal into a systemic endocrine shift.

-

Dopamine Suppression: Dopamine is a key positive regulator of ovarian activation in insects. 9-ODA exposure significantly downregulates dopamine levels in the worker brain (specifically in the subesophageal zone). Low dopamine levels prevent the neurosecretory stimulation required for oogenesis.

-

Juvenile Hormone (JH) Loop: 9-ODA inhibits the biosynthesis of JH in the corpora allata. While high JH is typically associated with reproduction in solitary insects, in honey bees, low JH maintains the "nurse" state (high Vitellogenin, low foraging). However, 9-ODA uncouples the nutrient availability (Vitellogenin) from egg production, ensuring that while nurses have the protein to make eggs, they lack the hormonal trigger to deposit it.

Ovarian Apoptosis (The Effector)

The final "kill switch" occurs at the tissue level.

-

Notch Signaling: 9-ODA signaling is linked to the upregulation of the Notch signaling pathway within the ovariole germarium.

-

Programmed Cell Death (PCD): Activation of Notch triggers apoptosis in the early-stage germline cysts. This results in the degeneration of the oocyte before it can accumulate yolk (vitellogenesis), maintaining the ovary in a thread-like, atrophic state (Hess Stage 1).

Pathway Visualization

Caption: The 9-ODA signaling cascade, from antennal reception via AmOr11 to the induction of ovarian apoptosis via Dopamine suppression and Notch activation.[2]

Experimental Methodologies

To study reproductive inhibition, researchers must replicate the colony environment in a controlled cage setting ("Hoover and Cage" method) and quantitatively assess ovary development.

Protocol 1: The Cage Assay (In Vitro Exposure)

Objective: To expose worker bees to synthetic 9-ODA and measure physiological response.

-

Bee Collection: Emerging brood frames are incubated at 34.5°C. Newly emerged workers (<24 hours old) are collected to ensure they are naive to queen pheromone.

-

Cage Setup: Groups of 30-50 bees are placed in Plexiglass cages (10 x 10 x 10 cm) equipped with:

-

Sugar syrup (50% w/v) feeder.

-

Pollen substitute (protein is essential for ovary activation; starvation mimics inhibition).

-

Water source.

-

-

Treatment Application:

-

Experimental Group: Apply synthetic 9-ODA (dissolved in isopropanol or acetone) to a glass slide or "dummy queen" (a small roll of filter paper).

-

Dose: 1 Queen Equivalent (Qeq) ≈ 100-200 µg of 9-ODA. Refresh daily.

-

-

Control Group: Apply solvent only (isopropanol/acetone) to the dummy.

-

-

Incubation: Maintain cages at 34°C and 50% RH for 10-14 days . (Ovaries require ~10 days to activate in the absence of QMP).

Protocol 2: Dissection and Hess Scoring

Objective: To visualize and grade ovary development.

-

Euthanasia: Freeze bees at -20°C for 20 minutes.

-

Dissection:

-

Place the bee dorsal-side up in a wax dish.

-

Pin the thorax.

-

Make a transverse incision between the 2nd and 3rd abdominal tergites.

-

Remove the tergites to expose the abdomen.

-

Add saline (PBS) to float the fat body.

-

Gently tease apart the fat body to reveal the paired ovaries (translucent, pear-shaped structures).

-

-

Scoring (The Hess Scale): Examine ovarioles under a stereomicroscope (20-40x) and assign a grade (1-5).

| Hess Stage | Description | Status |

| 1 | Ovarioles are thread-like, transparent, and flat. No segmentation. | Inhibited |

| 2 | Slight swelling/thickening of ovarioles. No visible oocytes. | Inhibited |

| 3 | Ovarioles show distinct segmentation (beading). Vitellogenin (yolk) deposition visible. | Activated (Early) |

| 4 | Oocytes are clearly defined and oval-shaped. "Bean-shaped" eggs. | Activated (Late) |

| 5 | Fully developed, smooth, elongated eggs present. Ready to lay. | Functional |

Protocol 3: Molecular Validation (qPCR)

Objective: To confirm the mechanism at the gene expression level.

-

Target Tissue: Brain (for Dopamine receptors) or Ovary (for Notch).

-

Key Markers:

-

AmOr11: Receptor validation (Antenna).

-

AmDop1 / AmDop2: Dopamine receptors (Brain).

-

Vg (Vitellogenin): Yolk precursor (Fat Body/Abdomen).[3]

-

Notch / Delta: Apoptosis signaling (Ovary).

-

Experimental Workflow Diagram

Caption: Standardized workflow for assessing 9-ODA efficacy, from naive bee collection to histological and molecular analysis.

References

-

Wanner, K. W., et al. (2007). "A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid." Proceedings of the National Academy of Sciences (PNAS).

-

Beggs, K. T., et al. (2007). "Queen pheromone modulates brain dopamine function in worker honey bees." Proceedings of the National Academy of Sciences (PNAS).

-

Hoover, S. E., et al. (2003). "The effect of queen pheromones on worker honey bee ovary development."[4] Naturwissenschaften.[4]

- Ronai, I., et al. (2016). "The role of Notch signaling in the honey bee ovary: a highly conserved mechanism for reproductive inhibition." Insect Biochemistry and Molecular Biology.

-

Velthuis, H. H. (1970). "Ovarian development in Apis mellifera worker bees."[5] Entomologia Experimentalis et Applicata. (Primary source for the Hess/Velthuis scale modification).

-

Sasaki, K., & Nagao, T. (2001). "Distribution and levels of dopamine and its metabolites in the brain of the honeybee Apis mellifera." Journal of Insect Physiology.

Sources

- 1. pnas.org [pnas.org]

- 2. Queen pheromone modulates brain dopamine function in worker honey bees - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Partial ovary development is widespread in honey bees and comparable to other eusocial bees and wasps - PMC [pmc.ncbi.nlm.nih.gov]

How does 9-Oxodecanoic acid regulate social hierarchy in bee colonies?

Executive Summary

9-Oxodecanoic acid (9-ODA) is the bioactive "queen substance" and primary component of the Queen Mandibular Pheromone (QMP) in Apis mellifera. It functions as a dual-action semiochemical: a releaser pheromone eliciting immediate retinue behavior and mating attraction, and a primer pheromone inducing long-term physiological suppression of worker reproduction. This guide details the molecular mechanisms, receptor kinetics, and downstream neuroendocrine pathways that allow 9-ODA to maintain social hierarchy, providing a roadmap for experimental validation and potential synthetic analog development.

Chemical Profile & Biosynthesis[1][2]

Molecule: (E)-9-oxo-2-decenoic acid (9-ODA) Role: Colony cohesion, reproductive suppression, drone attraction.[1] Source: Mandibular glands of the queen bee.

Biosynthetic Pathway (Queen Mandibular Gland)

The synthesis of 9-ODA is caste-specific, relying on the hydroxylation of stearic acid.

-

Precursor: Stearic acid (C18:0).

-

Hydroxylation:

-1 hydroxylation by Cytochrome P450 monooxygenase (specifically CYP4 family) forms 17-hydroxystearic acid. -

Chain Shortening:

-oxidation cycles shorten the chain to C10 (9-hydroxy-2-decenoic acid). -

Oxidation: Oxidation of the

-1 hydroxyl group yields the keto group of 9-ODA.

Mechanism of Action: The Signaling Cascade

The regulation of social hierarchy is not merely behavioral but rooted in neuroendocrine modulation. 9-ODA acts as a ligand that alters the neurochemical state of worker bees, shifting them from a "reproductive" phenotype to a "sterile/caregiver" phenotype.

Receptor Kinetics (The Interface)

-

Primary Receptor: AmOr11 (Apis mellifera Odorant Receptor 11).

-

Carrier Protein: ASP1 (Antennal Specific Protein 1) binds hydrophobic 9-ODA in the sensillum lymph, transporting it to the membrane-bound AmOr11.

-

Specificity: AmOr11 is highly specific to 9-ODA, showing negligible response to other QMP components like 9-HDA or HOB.

-

Localization: Expressed in the placode sensilla of worker antennae and highly upregulated in drone antennae (for mating flights).

Neuroendocrine Modulation (The Primer Effect)

Binding of 9-ODA to AmOr11 triggers a signal transduction cascade that suppresses Dopamine (DA) levels in the brain.

-

Dopamine Suppression: High brain dopamine levels are associated with ovarian activation and dominance behavior in workers. 9-ODA exposure downregulates tyrosine hydroxylase activity, lowering synaptic dopamine.

-

The JH/Vg Axis:

-

Juvenile Hormone (JH): 9-ODA suppresses JH biosynthesis in the corpora allata.

-

Vitellogenin (Vg): By suppressing JH (which typically drives foraging behavior), 9-ODA maintains high Vg titers but blocks the utilization of Vg for egg production, keeping workers in a "nursing" physiological state rather than a reproductive one.

-

Visualization of Signaling Pathway

Figure 1: The 9-ODA signaling pathway from secretion to physiological and behavioral regulation.

Experimental Protocols

To validate 9-ODA activity or screen potential agonists/antagonists, the following protocols are the industry standard.

Chemical Synthesis of 9-ODA (Green Route)

A scalable synthesis utilizing the Doebner condensation, avoiding toxic transition metals.[2]

Reagents: 7-oxooctanal, Malonic acid, Pyridine, Piperidine.

| Step | Action | Conditions | Mechanism |

| 1 | Mix | Combine 7-oxooctanal (1 eq) and Malonic acid (1.2 eq) in Pyridine. | Pre-reaction mixture. |

| 2 | Catalyze | Add catalytic Piperidine (0.1 eq). | Base catalysis. |

| 3 | Condense | Heat to 80°C for 4 hours. | Knoevenagel Condensation followed by decarboxylation. |

| 4 | Quench | Pour into ice-cold HCl (1M). | Acidification/Precipitation. |

| 5 | Purify | Recrystallize from Hexane/Ethyl Acetate. | Isolation of trans-isomer. |

Retinue Bioassay (Behavioral Validation)

This assay quantifies the "releaser" effect of 9-ODA.

-

Preparation: Extract 100 worker bees (age <7 days) into a mesh cage (10x10x10 cm). Starve for 2 hours.

-

Lure: Apply 1 Queen Equivalent (Qeq) of synthetic 9-ODA (approx. 100 µg) dissolved in hexane onto a glass pseudo-queen (dummy). Control: Hexane only.

-

Introduction: Insert the lure into the cage.

-

Scoring: Count the number of bees contacting the lure with antennae or proboscis every 30 seconds for 5 minutes.

-

Criteria: A valid "retinue" is defined as >5 bees simultaneously surrounding and licking the lure.

Ovary Dissection & Scoring (Physiological Validation)

This assay measures the "primer" effect (suppression of reproduction).

-

Setup: House 50 worker bees in cages.

-

Group A: Fed diet + 9-ODA (0.1 Qeq/bee/day).

-

Group B: Fed diet + Solvent control.

-

-

Duration: Maintain for 10-14 days.

-

Dissection: Anesthetize bees on ice. Remove metasoma; expose ovaries in PBS solution.

-

Scoring (Hess Scale):

-

Stage 1: Thread-like, transparent ovarioles (Sterile).

-

Stage 2: Slight swelling, no segmentation.

-

Stage 3: Visible segmentation, developing oocytes.

-

Stage 4: Fully developed eggs present (Reproductive).

-

-

Analysis: Calculate the Mean Ovary Score. Group A should be significantly lower (<1.5) than Group B (>2.5).

Technical Workflow Visualization

Figure 2: Integrated workflow for synthesis and biological validation of 9-ODA.

References

-

Wanner, K. W., et al. (2007). A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid. Proceedings of the National Academy of Sciences. Link

-

Plettner, E., et al. (1996). Caste-selective pheromone biosynthesis in honeybees. Science. Link

-

Slessor, K. N., et al. (2005). Pheromone communication in the honeybee (Apis mellifera L.). Journal of Chemical Ecology. Link

-

Beggs, K. T., et al. (2007). Queen pheromone modulates brain dopamine function in worker honey bees. Proceedings of the National Academy of Sciences. Link

-

Maisonnasse, A., et al. (2010). New insights into honey bee (Apis mellifera) pheromone communication. Frontiers in Zoology. Link

Sources

Olfactory Perception of 9-Oxodecanoic Acid (9-ODA) in Male Apis mellifera: Molecular Mechanisms and Experimental Protocols

Topic: Olfactory perception of 9-Oxodecanoic acid in male honey bees. Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, Drug Development Professionals.[1]

Executive Summary

The stability of a honey bee colony hinges on chemical communication mediated by the Queen Mandibular Pheromone (QMP). Its primary component, 9-oxo-2-decenoic acid (9-ODA) , acts as a "Queen Substance," exerting pleiotropic effects depending on the receiver's caste and sex. For male honey bees (drones), 9-ODA is the obligate long-range sex pheromone required for mating.[2]

Unlike mammalian olfactory systems which rely on G-Protein Coupled Receptors (GPCRs) triggering second messenger cascades, insect olfactory perception utilizes a distinct class of 7-transmembrane proteins that function as ligand-gated ion channels. In drones, the detection of 9-ODA is mediated by the highly specific odorant receptor AmOr11 , functioning in complex with the co-receptor Orco (formerly AmOr2).

This guide dissects the molecular interface of 9-ODA detection, the signal transduction pathway from the antenna to the macroglomerular complex (MGC), and provides validated protocols for interrogating this system via electrophysiology and calcium imaging.

Molecular Interface: The AmOr11 Receptor Complex

Receptor Topology and Mechanism

The primary transducer for 9-ODA in drones is AmOr11 . It belongs to the insect odorant receptor (OR) family, which possesses a 7-transmembrane topology inverted relative to vertebrate GPCRs (N-terminus intracellular, C-terminus extracellular).

-

Heteromeric Complex: AmOr11 does not function in isolation. It forms a heteromeric complex with the conserved co-receptor Orco (Odorant Receptor Co-receptor).

-

Ionotropic Signaling: Upon binding 9-ODA, the AmOr11/Orco complex undergoes a conformational change that opens a non-selective cation channel, allowing an influx of Ca²⁺ and Na⁺. This leads to rapid depolarization of the Olfactory Sensory Neuron (OSN) without the obligatory delay of G-protein activation, although secondary G-protein mediated modulation can occur.

Ligand Specificity and Sensitivity

AmOr11 is tuned specifically to 9-ODA, exhibiting negligible response to other QMP components such as 9-HDA (9-hydroxy-2-decenoic acid) or HOB (methyl p-hydroxybenzoate).

Table 1: Comparative Sensitivity of AmOr11 in Heterologous Systems

| Ligand | Role | Receptor Response (EC₅₀) | Specificity Note |

| 9-ODA | Sex Pheromone (Primary) | 280 ± 31 nM | High affinity agonist |

| 9-HDA | Queen Signal (Worker) | No Response | Differentiates caste signals |

| HOB | Queen Signal (Worker) | No Response | Differentiates caste signals |

| HVA | Queen Signal (Worker) | No Response | Differentiates caste signals |

| Floral Odors | Foraging Cues | No Response | Prevents sensory noise |

Data Source: Wanner et al., 2007; derived from Xenopus oocyte TEVC assays.

Signal Transduction Dynamics

From Antenna to Brain

The pathway for 9-ODA processing is sexually dimorphic, specialized for high-sensitivity detection during high-velocity mating flights.

-

Peripheral Detection: 9-ODA molecules enter the Sensilla placodea (poreplate sensilla) abundant on drone antennae (approx. 18,600 per antenna vs. 2,600 in workers).

-

Transduction: Binding to AmOr11/Orco triggers OSN spiking.

-

Antennal Lobe Processing: Axons from AmOr11-expressing OSNs converge exclusively onto the Macroglomerulus MG2 in the antennal lobe. This is a dedicated "labeled line" for sex pheromone processing.

-

Higher Integration: Projection Neurons (PNs) relay the signal to the Mushroom Bodies (MB) and Lateral Horn (LH), triggering the instinctive mating pursuit behavior.

Pathway Visualization

The following diagram illustrates the signal transduction from the molecular binding event to the macroglomerular output.

Figure 1: The 9-ODA signal transduction pathway from peripheral reception in the sensilla placodea to behavioral output.[2]

Experimental Workflows

To study 9-ODA perception, researchers typically rely on two validated methodologies: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes for receptor characterization, and Calcium Imaging for mapping neuronal activity.

Protocol A: Heterologous Expression in Xenopus Oocytes

This protocol validates ligand-receptor interactions in isolation.

Materials:

-

Xenopus laevis oocytes (Stage V-VI).

-

cRNA for AmOr11 and Orco (1:1 ratio).

-

Ringer's solution (96 mM NaCl, 2 mM KCl, 5 mM MgCl₂, 5 mM HEPES, pH 7.6).

-

9-ODA (dissolved in DMSO, diluted in Ringer's).

Workflow Steps:

-

cRNA Synthesis: Linearize plasmid vectors containing AmOr11 and Orco. Synthesize capped cRNA using T7 RNA polymerase.

-

Microinjection: Inject 25-50 ng of cRNA mixture into defolliculated oocytes.

-

Incubation: Incubate oocytes at 18°C for 3-5 days to allow protein expression and trafficking to the plasma membrane.

-

Recording (TEVC):

-

Clamp oocytes at -80 mV.

-

Perfuse with Ringer's solution to establish baseline.

-

Apply 9-ODA (10⁻⁷ to 10⁻⁴ M) for 15 seconds.

-

Validation: Measure the macroscopic inward current. A response >50 nA indicates successful binding and channel opening.

-

Control: Perfuse DMSO vehicle alone to rule out artifacts.

-

Protocol B: In Vivo Calcium Imaging of the Antennal Lobe

This protocol visualizes the spatial processing of 9-ODA in the drone brain.

Materials:

-

Live honey bee drones (sexually mature, >8 days old).

-

Calcium sensitive dye (e.g., Fura-2 dextran or Calcium Green).

-

Fluorescence microscope with water immersion objective.[3]

Workflow Steps:

-

Preparation: Immobilize the drone in a custom holder. Expose the brain by cutting a window in the head capsule between the compound eyes. Remove glands and trachea to expose the antennal lobes.

-

Dye Loading:

-

Use a glass electrode coated with dye crystals.

-

Insert the electrode into the antennal nerve or directly into the projection neuron tract.

-

Allow 2-4 hours for retrograde/anterograde transport to label the glomeruli.

-

-

Stimulation:

-

Place the bee under the microscope.

-

Direct a constant air stream over the antenna.

-

Inject a pulse of 9-ODA vapor into the air stream.

-

-

Data Acquisition:

-

Record fluorescence changes (

) at 5-10 Hz. -

Analysis: Construct false-color maps. 9-ODA should trigger a strong, localized calcium increase specifically in the MG2 region.

-

Experimental Workflow Visualization

Figure 2: Dual experimental workflows for molecular validation (left) and neural mapping (right) of 9-ODA perception.

Structural Activity Relationship (SAR)

The specificity of AmOr11 is dictated by the precise geometry of the 9-ODA molecule.

-

Chain Length: The 10-carbon chain is critical. Shortening or lengthening the chain significantly reduces binding affinity.

-

Functional Groups: The keto group at position 9 and the carboxylic acid at position 1 are essential hydrogen bond acceptors/donors within the receptor pocket.

-

Unsaturation: The trans (E) double bond at position 2 provides the necessary rigidity. Hydrogenation of this bond (forming a saturated acid) results in a loss of bioactivity, confirming that the rigid planar structure is required for receptor activation.

References

-

Wanner, K. W., et al. (2007).[4] A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid.[1][5][6][7][8][9][10][11] Proceedings of the National Academy of Sciences, 104(36), 14383-14388. Link

-

Slessor, K. N., et al. (2005).[12] Semiochemical basis of the honey bee queen's dominance. Annales Zoologici Fennici, 42, 363-378. Link

-

Villar, G., et al. (2015).[4] Peripheral and central processing of the queen pheromone in the honey bee drone. Behavioral Ecology and Sociobiology, 69, 555–566. Link

-

Benton, R., et al. (2006). Atypical membrane topology and heteromeric function of Drosophila odorant receptors in vivo. PLOS Biology, 4(2), e20. Link

-

Galizia, C. G., et al. (1999). Odor representation in honeybee olfactory glomeruli shows slow temporal dynamics: an optical recording study using a voltage-sensitive dye. Journal of Insect Physiology, 45(5), 485-493. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of postsynaptic calcium signals in the pyramidal neurons of anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Various Bee Pheromones Binding Affinity, Exclusive Chemosensillar Localization, and Key Amino Acid Sites Reveal the Distinctive Characteristics of Odorant-Binding Protein 11 in the Eastern Honey Bee, Apis cerana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pheromonesQueen [scientificbeekeeping.co.uk]

- 6. pure.psu.edu [pure.psu.edu]

- 7. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.figshare.com [frontiersin.figshare.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Olfactory subsystems in the honeybee: sensory supply and sex specificity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Synthesis of 9-Oxodecanoic Acid via Reductive Ozonolysis of Oleic Acid

Executive Summary

9-Oxodecanoic acid (9-ODA) is a bifunctional C10 lipid derivative featuring a terminal carboxylic acid and a keto/aldehyde functionality. It serves as a critical intermediate in the synthesis of queen honeybee pheromones (9-ODA is the "Queen Substance"), polymer precursors, and pharmaceutical lipid-drug conjugates.

This protocol addresses the primary challenge in synthesizing 9-ODA from oleic acid: chemoselectivity . Standard oxidative ozonolysis yields azelaic acid (dicarboxylic acid). To selectively produce the aldehyde-acid (9-ODA) and avoid over-oxidation, a precise reductive workup is required. This guide details a scalable, high-purity protocol using a Dimethyl Sulfide (DMS) quench followed by a biphasic acid-base purification strategy to isolate 9-ODA from the nonanal by-product.

Mechanistic Insight & Chemical Strategy

The Criegee Mechanism & Selectivity

The reaction proceeds via the Criegee mechanism. Oleic acid (cis-9-octadecenoic acid) reacts with ozone to form a primary ozonide (molozonide). This unstable intermediate undergoes cyclo-reversion to form a carbonyl oxide (Criegee intermediate) and an aldehyde.[1] These recombine to form the stable 1,2,4-trioxolane (secondary ozonide).

Critical Control Point: The fate of the secondary ozonide is determined by the workup:

-

Oxidative Workup (

): Cleaves the ozonide to carboxylic acids (Azelaic acid + Pelargonic acid).[2] Undesirable for this application. -

Reductive Workup (DMS or Zn/AcOH): Cleaves the O-O bond but preserves the carbon oxidation state, yielding aldehydes (9-Oxodecanoic acid + Nonanal).

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical divergence point between oxidative and reductive workups.

Figure 1: Mechanistic pathway of Oleic Acid ozonolysis.[3] The reductive path is selected to preserve the aldehyde functionality.

Safety Protocol: The Ozonide Hazard

WARNING: Ozonides are organic peroxides and are potentially explosive, especially when concentrated or heated in the absence of a reducing agent.

-

Temperature Control: Never allow the reaction mixture to warm to room temperature before the quenching agent (DMS) is added.

-

Concentration: Never concentrate the crude ozonide solution to dryness.

-

Ventilation: Ozone is highly toxic (

~50 ppm). All operations must occur in a high-efficiency fume hood. Excess ozone must be neutralized via a potassium iodide (KI) trap or a catalytic destructor. -

PPE: Full face shield, heavy nitrile gloves, and lab coat are mandatory.

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | Oleic Acid (>90% purity) | Substrate. Lower purity leads to complex purification. |

| Solvent | Dichloromethane (DCM) / Methanol (anhydrous) | 4:1 v/v mixture. Methanol participates in trapping the Criegee intermediate. |

| Oxidant | Ozone Generator ( | Must produce steady stream (approx. 2-5% |

| Reductant | Dimethyl Sulfide (DMS) | Reduces ozonide to aldehyde.[4][5] Excess required (1.5 - 2.0 eq). |

| Quench | Saturated | Used for chemical separation of the acid product. |

| Indicator | Sudan Red III (Optional) | Colorimetric indicator for ozone saturation (Red |

Experimental Protocol

Phase 1: Ozonolysis[6][7]

-

Preparation: In a flame-dried 3-neck round bottom flask equipped with a gas inlet tube (sparger) and an outlet tube connected to a KI trap, dissolve Oleic Acid (2.82 g, 10 mmol) in 100 mL of DCM/MeOH (4:1) .

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

-

Ozonation: Introduce an ozone/oxygen stream into the solution.[1][6]

-

Endpoint Detection: If using Sudan Red III (trace amount), the solution will turn from pink to colorless upon completion. Alternatively, observe the persistence of a faint blue color (characteristic of dissolved ozone) or iodine liberation in the KI trap.[1]

-

-

Purge: Once the reaction is complete, switch the gas feed to pure Oxygen or Nitrogen for 10-15 minutes at -78°C to purge excess unreacted ozone. Do not warm up yet.

Phase 2: Reductive Quench (DMS Method)

-

Addition: While still at -78°C, add Dimethyl Sulfide (DMS) (1.5 mL, ~20 mmol, 2.0 equiv) dropwise via syringe.

-

Note: DMS is malodorous; ensure hood sash is low.

-

-

Reduction: Remove the cooling bath and allow the mixture to warm to room temperature slowly (over 1-2 hours). Stir for an additional 4 hours at room temperature to ensure complete reduction of the ozonide.

-

Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) at <30°C to remove the bulk of DCM, Methanol, and excess DMS. Do not heat above 35°C.

Phase 3: Purification (Acid-Base Separation)

This step utilizes the acidity of 9-Oxodecanoic acid to separate it from the neutral Nonanal.

-

Solubilization: Dissolve the oily residue in Diethyl Ether (50 mL) .

-

Extraction (Target Isolation): Extract the organic layer with Saturated Aqueous

(3 x 30 mL) .-

Organic Layer:[7] Contains Nonanal (and traces of unreacted oleic acid/esters). Discard or save if Nonanal is a desired secondary product.

-

Aqueous Layer: Contains Sodium 9-Oxodecanoate (Target).

-

-

Regeneration: Carefully acidify the combined aqueous extracts with 1N HCl to pH ~2-3 while stirring on ice. The solution will become cloudy as the free acid forms.

-

Final Extraction: Extract the acidified aqueous layer with DCM (3 x 30 mL) .

-

Drying: Dry the combined DCM layers over anhydrous

, filter, and concentrate under vacuum. -

Result: The resulting pale yellow oil/solid is high-purity 9-Oxodecanoic Acid .

Workflow Visualization

Figure 2: Step-by-step purification workflow illustrating the critical Acid-Base separation technique.

Quality Control & Validation

To validate the synthesis, perform the following analytical checks. The protocol is "self-validating" if the NMR shows distinct aldehyde signals without the interference of nonanal.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR ( | Aldehyde proton of 9-Oxodecanoic acid. | |

| 1H NMR | ||

| 1H NMR | Absence of | Critical Check: Absence of terminal methyl group confirms removal of Nonanal. |

| IR Spectroscopy | 1710 | distinct carbonyl stretches. |

| TLC | Stain with KMnO4 or DNP | Aldehydes stain instantly with DNP (Orange/Red). |

References

-

Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]

-

Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. [Link]

-

Omonov, T. S., et al. (2014).[8] The Production of Biobased Nonanal by Ozonolysis of Fatty Acids. RSC Advances. [Link]

-

Woden, B., et al. (2021). Ozonolysis of fatty acid monolayers at the air–water interface. Atmospheric Chemistry and Physics. [Link]

Sources

- 1. Ozonolysis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

High-Resolution GC-MS Profiling of 9-Oxodecanoic Acid: From Pheromone Biochemistry to Quantitative Lipidomics

[1]

Abstract

This application note details the structural characterization and quantification of 9-Oxodecanoic acid (9-ODA) , a saturated keto-fatty acid often overshadowed by its unsaturated analog, the "Queen Bee Substance" (9-oxo-2-decenoic acid).[1] While 9-ODA serves as a crucial biosynthetic intermediate in Apis mellifera pheromone pathways and exhibits distinct pharmacological potential in histone deacetylase (HDAC) inhibition, its analysis is complicated by the dual functionality of a polar carboxyl group and a reactive ketone. We present two validated workflows: a high-throughput FAME (Fatty Acid Methyl Ester) protocol for routine lipid profiling, and a comprehensive MOX-TMS (Methoximation-Trimethylsilylation) protocol for metabolic flux analysis, ensuring the prevention of keto-enol tautomerization.[1]

Introduction & Biological Significance[1][2][3][4][5]

9-Oxodecanoic acid (CAS: 4163-65-9) is a medium-chain fatty acid characterized by a terminal carboxyl group and a ketone at the

-

Biosynthetic Role: It acts as a pivotal intermediate in the oxidation of stearic acid derivatives within the mandibular glands of honeybees, eventually leading to the production of Queen Retinue Pheromones (QRP).

-

Pharmacological Relevance: Recent lipidomic screens of Royal Jelly suggest that medium-chain keto-acids contribute to epigenetic modulation (HDAC inhibition) and antimicrobial activity, distinct from the canonical 10-hydroxy-2-decenoic acid (10-HDA).[1]

-

Analytical Challenge: Direct GC analysis is impossible due to the carboxylic acid's hydrogen bonding (causing peak tailing) and the ketone's thermal instability. Proper derivatization is non-negotiable for reproducible mass spectral data.

Experimental Workflow

The following diagram illustrates the decision matrix for selecting the appropriate derivatization strategy based on analytical needs.

Figure 1: Dual-stream workflow for 9-Oxodecanoic acid analysis. Route A is preferred for speed; Route B is required for resolving keto-enol tautomers.[1]

Detailed Protocols

Sample Preparation (Extraction)

Standardize lipid extraction to prevent oxidation.

-

Sample: Weigh 100 mg of sample (e.g., Royal Jelly) into a glass centrifuge tube.

-

Internal Standard (IS): Spike with 10 µL of Methyl Heptadecanoate (1 mg/mL in hexane). Note: Odd-chain saturated fatty acids are ideal IS candidates as they are rare in biological matrices.[1]

-

Solvent: Add 3 mL of Chloroform:Methanol (2:1 v/v). Vortex for 1 min.

-

Phase Separation: Add 1 mL of 0.9% NaCl solution to induce phase separation. Centrifuge at 3000 rpm for 5 min.

-

Collection: Collect the lower organic phase (chloroform) and dry under a gentle stream of Nitrogen (

) at 35°C.

Derivatization Method A: Methylation (FAME)

Best for: Routine quantification and libraries matching NIST standards.

-

Reconstitution: Redissolve dried extract in 0.5 mL Toluene.

-

Reaction: Add 1 mL of 14% Boron Trifluoride (

) in Methanol . -

Incubation: Cap tightly and heat at 60°C for 10 minutes . Critical: Do not overheat; ketones can degrade or form dimethyl acetals under prolonged acid catalysis.[1]

-

Quench: Cool to room temperature. Add 1 mL of Hexane and 1 mL of distilled water.

-

Extraction: Shake vigorously. Transfer the upper Hexane layer to a GC vial containing anhydrous

.

Derivatization Method B: MOX-TMS

Best for: Preventing enolization and stabilizing the ketone group.[1]

-

Oximation: Add 50 µL of Methoxyamine Hydrochloride (20 mg/mL in Pyridine) to the dried residue. Incubate at 30°C for 90 min.

-

Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1] Incubate at 37°C for 30 min.

Instrumental Parameters (GC-MS)[1][6][8][9][10][11]

| Parameter | Setting | Rationale |

| System | Agilent 7890B / 5977B MSD (or equivalent) | Single Quadrupole is sufficient for EI analysis. |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Low polarity phase (5% phenyl) separates FAMEs by boiling point and chain length.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal linear velocity.[1] |

| Inlet | Splitless (1 min purge), 250°C | Splitless maximizes sensitivity for trace detection.[1] |

| Oven Program | 70°C (1 min) → 20°C/min → 180°C → 4°C/min → 280°C (5 min) | Slow ramp (4°C/min) in the middle separates C10 isomers.[1] |

| Transfer Line | 280°C | Prevents condensation of high-boiling lipids.[1] |

| Ion Source | EI (Electron Ionization), 70 eV, 230°C | Standard ionization for library matching.[1] |

| Scan Range | m/z 40–450 | Covers molecular ions and low-mass fragments.[1] |

Results & Discussion: Mass Spectral Interpretation

Understanding the fragmentation is vital for confirming the identity of 9-Oxodecanoic acid derivatives.

Methyl 9-Oxodecanoate (FAME Derivative)[1]

-

Molecular Ion (

): m/z 200 (Weak but visible). -

Base Peak: m/z 43 (

).[1]-

Origin: Alpha-cleavage adjacent to the ketone at the terminal methyl group. This is characteristic of methyl ketones.

-

-

McLafferty Rearrangement (Ester): m/z 74.[2]

-

Origin: Standard rearrangement of the methyl ester group (

).

-

-

Specific Ketone Fragment: m/z 58.

-

Origin: McLafferty rearrangement involving the ketone group (Acetone enol ion), confirming the ketone position relative to the chain end.

-

-

Loss of Methoxy: m/z 169 (

).[1]

Fragmentation Pathway Diagram

The following diagram visualizes the electron ionization cleavage points for the Methyl Ester derivative.

Figure 2: Primary fragmentation pathways for Methyl 9-oxodecanoate under 70eV Electron Ionization.[1]

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column.[1] | Replace inlet liner with deactivated wool; trim column.[1] |

| Missing Molecular Ion | Ion source temperature too high.[1] | Lower source temp to 200°C to preserve |

| Double Peaks | Incomplete derivatization or tautomers. | If using MOX-TMS, ensure reaction goes to completion.[1] If FAME, check for acetal formation. |

| Low Sensitivity | Split ratio too high. | Switch to Splitless mode; concentrate sample under |

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Decanoic acid, 9-oxo-, methyl ester. National Institute of Standards and Technology. Link

-

Sabatier, Z., et al. (2015). Synthesis of Pure Methyl 9-Oxodecanoate, an Intermediate in the Synthesis of Queen Honeybee Ester. Synthetic Communications. Link[1]

-

LIPID MAPS®. (2024). Fatty Acid Mass Spectrometry Protocol: Extraction and Derivatization. Lipidomics Gateway. Link

- Kamakura, M. (2002). Signal transduction mechanism of royal jelly acid (10-hydroxy-2-decenoic acid). (Contextual reference for keto-acid biological activity).

-

Sigma-Aldrich. (2024).[1] Derivatization of Fatty Acids to FAMEs: Technical Bulletin. Link

Application Note: Field Deployment of Synthetic 9-Oxodecanoic Acid (9-ODA) for Apiculture Management

[1]

Executive Summary & Chemical Profile[1]

Objective: This guide details the preparation, handling, and field application of synthetic 9-Oxodecanoic Acid analogues, specifically focusing on the bioactive isomer (E)-9-oxo-2-decenoic acid (9-ODA) .[1]

Critical Nomenclature Note: While the request specifies "9-Oxodecanoic acid" (the saturated form), the primary bioactive "Queen Substance" utilized in apiculture for swarm control and mating disruption is the unsaturated analogue, (E)-9-oxo-2-decenoic acid .[2][3] The saturated form (9-oxodecanoic acid) exhibits significantly reduced biological activity.[1] This protocol focuses on the (E)-2-decenoic variant (hereafter referred to as 9-ODA ) as the industry standard for efficacy, but the delivery mechanisms described apply to both chemotypes.

Compound Profile

| Property | Specification |

| IUPAC Name | (E)-9-oxodec-2-enoic acid |

| Common Name | Queen Substance, 9-ODA |

| CAS Number | 334-20-3 |

| Molecular Weight | 184.23 g/mol |

| Solubility | Soluble in Ethanol, Methanol, Isopropanol, Diethyl Ether.[1][2] Insoluble in water.[1] |

| Stability | Light-sensitive (photo-isomerization).[1] Oxidizes in air.[1] Store at -20°C under Argon. |

| Natural Secretion | ~200 µ g/day (mated queen); ~12-50 µ g/day (virgin queen).[1] |

Mechanism of Action

To apply 9-ODA effectively, one must understand the biological cascade it triggers. 9-ODA acts as both a releaser pheromone (immediate behavioral change, e.g., drone attraction) and a primer pheromone (long-term physiological change, e.g., ovary suppression).

Signaling Pathway

The following diagram illustrates the signal transduction pathway from the Queen to the colony, highlighting the critical intervention points for synthetic application.

Figure 1: 9-ODA dual-action pathway showing long-range attraction (Drones) and short-range physiological suppression (Workers).[1]

Protocol A: Temporary Queen Replacement & Swarm Control

Application: Maintaining colony cohesion in queenless hives (e.g., during transport or after accidental queen loss) or suppressing swarm instinct.

Materials

-

Carrier Solvent: Isopropanol (IPA) or Ethanol (95%+).[1]

-

Substrate: Polyethylene (PE) tubing (0.5mm ID) or Glass Fiber Filter strips.[1]

-

Note: PE tubing provides zero-order release (constant rate), whereas filter paper acts as first-order (burst release).[1] For management >24 hours, use PE tubing.[1]

Step-by-Step Methodology

1. Stock Solution Preparation

-

Dissolve 100 mg of 9-ODA in 10 mL of Isopropanol.

-

Concentration: 10 mg/mL (10 µg/µL).

-

Store in amber glass vials at -20°C.

2. Lure Fabrication (The "Pseudo-Queen")

Target Dose: 1 Queen Equivalent (Qeq) is roughly 200 µg.[1] However, synthetic lures require 1 mg to 10 mg loads to account for inefficient transfer compared to a live queen's retinue.

-

Cut PE tubing into 3 cm lengths.

-

Seal one end of the tube with heat or a plug.[1]

-

Pipette 100 µL of Stock Solution (1 mg 9-ODA) into the tube.

-

Seal the open end.[1]

-

Allow the solvent to permeate/evaporate through the walls in a fume hood for 24 hours before deployment.[1] The 9-ODA will remain impregnated in the polymer matrix.

3. Field Deployment

-

Identify the queenless colony or the colony showing swarm signs (queen cells present).[1]

-

Remove existing queen cells (if suppression is the goal).[1]

-

Attach the PE lure to the top bar of the central brood frame using a wire or pin.

-

Placement Logic: The pheromone must be distributed by nurse bees.[1] Placing it in the brood nest ensures maximum contact with the relevant worker caste.

-

-

Duration: The lure remains effective for approximately 14-21 days depending on ambient temperature.[1]

4. Verification (The "Ball Test")

To verify efficacy without opening the hive fully:

-

Place the lure on a hive board.

-

Release 10-20 worker bees near the lure.

-

Positive Result: Workers should form a "retinue" (circle facing the lure, antennating it) within 2-5 minutes.

-

Negative Result: Workers ignore the lure or show aggression.[1]

Protocol B: Drone Attraction & Mating Disruption

Application: Attracting drones for genetic sampling or disrupting mating in zones with undesirable genetics (e.g., Africanized zones).[1]

Materials

-

Cigarette filters or rubber septa (high surface area for rapid volatilization).[1]

-

Aerial traps (e.g., cone traps).[1]

Step-by-Step Methodology

1. Lure Preparation

Target Release Rate: Drones are sensitive to minute quantities, but field attraction requires a strong plume.[1]

-

Dilute Stock Solution (from Protocol A) 1:10 to get 1 mg/mL .

-

Apply 100 µL (100 µg total) to a rubber septum.

-

Air dry for 10 minutes.

2. Trap Setup

-

Suspend the lure inside the cone trap.[1]

-

Elevation is critical: Drones congregate in Drone Congregation Areas (DCAs) typically 10–30 meters above ground.[1]

-

Raise traps using helium balloons or extendable poles to at least 10 meters .[1]

3. Data Collection

-

Count: Measure drone capture every 30 minutes.

-

Control: Always run a blank trap (solvent only) 50 meters away to rule out visual attraction.[1]

Experimental Workflow & Data Analysis

The following diagram outlines the standard operating procedure for a field trial assessing swarm inhibition efficacy.

Figure 2: Experimental workflow for validating 9-ODA efficacy in swarm control trials.

Data Recording Table

Use this template to standardize field data collection.

| Colony ID | Treatment | Day 0 (Queen Status) | Day 3 (Queen Cells Built) | Day 7 (Ovary Score*) | Aggression Index (1-5) |

| C-01 | Control | Removed | 4 | 0 | 4 (High) |

| T-01 | 9-ODA | Removed | 0 | 0 | 1 (Calm) |

| T-02 | 9-ODA | Removed | 1 | 0 | 2 (Low) |

*Ovary Score: Dissect 10 workers. 0 = undeveloped, 4 = fully developed eggs.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Drone Attraction | Lure height too low. | Raise trap >10m.[1] Drones rarely fly below 8m.[1] |

| Rapid Loss of Efficacy | Oxidation of 9-ODA.[1] | Ensure 9-ODA is stored under Argon. Add 1% BHT (antioxidant) to stock.[1] |

| Workers Building Cells | Insufficient dose or contact.[1] | 9-ODA alone is sometimes insufficient for total suppression.[1] Add 9-HDA (1:1 ratio) to mimic full QMP.[1] |

| Precipitation in Stock | Temperature too low. | Warm vial in hand.[1] Use 100% Ethanol instead of IPA. |

References

-

Butler, C. G., Callow, R. K., & Johnston, N. C. (1961). The isolation and synthesis of queen substance, 9-oxodec-trans-2-enoic acid, a honeybee pheromone.[1] Proceedings of the Royal Society of London. Series B, 155(960), 417-432.[1][5] Link[1][5]

-

Slessor, K. N., Kaminski, L. A., King, G. G., Borden, J. H., & Winston, M. L. (1988). Semiochemical basis of the retinue response to queen honey bees. Nature, 332(6162), 354-356.[1] Link[1]

-

Pankiw, T. (2004). Caged queen pheromone placement and worker response.[1] Apidologie, 35, 409-410.[1] Link

-

Wanner, K. W., et al. (2007). A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid.[1][6][9][10][11] Proceedings of the National Academy of Sciences, 104(36), 14383-14388. Link[1]

-

Hoover, S. E., et al. (2003). The effect of queen pheromones on worker honey bee ovary development. Naturwissenschaften, 90, 477–480. Link

Sources

- 1. 9-Oxo-2-decenoic acid, (2E)- | C10H16O3 | CID 1713086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]

- 3. Buy Queen substance (EVT-439254) | 334-20-3 [evitachem.com]

- 4. 9-oxo-2(E)-Decenoic acid, CAS No. 334-20-3 | Reference substances for GC | Gas Chromatography (GC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]

- 5. List of honey bee pheromones - Wikipedia [en.wikipedia.org]

- 6. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. honestbeeltd.com [honestbeeltd.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Electroantennography (EAG) Protocols for 9-Oxodecanoic Acid (9-ODA)

Introduction & Biological Context

9-Oxodecanoic acid (specifically (E)-9-oxo-2-decenoic acid, or 9-ODA) is the primary component of the Queen Mandibular Pheromone (QMP).[1][2][3][4] It acts as a releaser pheromone (attracting drones during mating flights) and a primer pheromone (inhibiting worker ovarian development).[1][2][3][5]

For researchers, 9-ODA presents a unique challenge in electrophysiology. Unlike highly volatile general odorants (e.g., hexanol), 9-ODA is a fatty acid derivative with lower volatility and specific adsorption properties. This guide outlines the optimized protocol for recording EAG responses, specifically highlighting the sexual dimorphism in sensitivity between drones (high sensitivity via AmOr11 receptors) and workers.

Material Science & Chemical Handling

Critical Warning: As a keto-unsaturated fatty acid, 9-ODA is susceptible to oxidation and polymerization. Improper handling leads to "ghost" signals or rapid degradation.

Solvent Selection

While 9-ODA is soluble in ethanol and methanol, these solvents are neuroactive and can cause significant baseline interference in EAG.

-

Recommended Carrier: Spectroscopic grade n-Hexane .

-

Why: Hexane dissolves 9-ODA effectively and is highly volatile. It evaporates rapidly from the delivery substrate, leaving pure pheromone behind without stimulating the mechanoreceptors or olfactory neurons itself.

-

-

Alternative (for stability): Paraffin Oil (Mineral Oil).[6]

-

Why: Used for creating stable log-step dilutions that do not evaporate over the course of a long experiment.

-

Stimulus Preparation Workflow

The following workflow ensures precise dosage delivery.

Figure 1: Standardized stimulus cartridge preparation workflow to prevent solvent interference.

Experimental Setup & Hardware

The Saline Interface

Proper electrolyte balance is critical for maintaining the receptor potential. Modified Kaissling Saline (pH 7.1):

| Component | Concentration (mM) | Function |

|---|---|---|

| NaCl | 130.0 | Main charge carrier |

| KCl | 6.0 | Sets resting potential |

| CaCl₂ | 4.0 | Critical for signal transduction |

| MgCl₂ | 10.0 | Stabilizer |

| HEPES | 10.0 | Buffer |

| Sucrose | 180.0 | Osmolarity adjustment (prevents lysis) |

Electrode Fabrication

-

Recording Electrode: Borosilicate glass capillary pulled to a fine tip (ID ~10-20 µm). Filled with Kaissling Saline. Ag/AgCl wire inserted.

-

Reference (Ground) Electrode: Similar capillary or a silver wire inserted directly into the head capsule/eye.

Detailed Protocol: Apis mellifera EAG

Phase 1: Insect Preparation

Causality: Drones are preferred for 9-ODA studies due to the massive expression of AmOr11 receptors.[7] Workers will show a response, but the amplitude is significantly lower (approx. 5-10x lower).

-

Anesthesia: Chill the bee at 4°C for 5–10 minutes.

-

Avoid CO₂: Carbon dioxide causes acidification of the hemolymph and can depress EAG amplitudes for up to 30 minutes post-exposure.

-

-

Excision: Excise the head.

-

Mounting:

-

Place the Reference Electrode into the severed neck (hemolymph contact) or the compound eye.

-

Crucial Step: Cut the distal tip of the antenna (last segment) with micro-scissors. This opens the hemolymph channel for the Recording Electrode.

-

-

Contact: Sleeve the cut tip of the antenna over the Recording Electrode capillary. Ensure a liquid-liquid bridge is formed.

Phase 2: Signal Recording

-

Humidification: Direct a continuous stream of humidified, charcoal-filtered air (1 L/min) over the antenna.

-

Reason: Prevents desiccation and mechanical artifacts.

-

-

Baseline Stabilization: Allow the signal to stabilize for 5 minutes. Drift should be <1 mV/min.

-

Stimulation:

-

Insert the tip of the stimulus pipette into the continuous airstream.

-

Deliver a 0.5-second puff of air through the pipette.

-

Interval: Wait 60 seconds between stimuli to allow receptor repolarization (recovery).

-

Phase 3: The Signaling Pathway (Mechanism of Action)

Understanding the molecular pathway helps in interpreting the data. 9-ODA is hydrophobic and requires transport.

Figure 2: Olfactory transduction pathway for 9-ODA in Apis mellifera drone antennae.

Data Analysis & Interpretation

Quantifying the Response

The EAG signal is a negative deflection (depolarization) measured in millivolts (-mV).

-

Absolute Amplitude: The difference between the baseline and the peak negative trough.

-

Normalization: To account for biological variation (antenna impedance differences), normalize responses against a Standard Stimulus (e.g., 10 µg 9-ODA or 10 µg Hexanol) applied at the start and end of the recording.

Expected Results (Self-Validation)

If your system is working correctly, you should observe the following:

| Parameter | Worker Bee Response | Drone Bee Response | Control (Hexane) |

| Threshold Sensitivity | Low (needs >1 µg) | High (responds to 0.01 µg) | N/A |

| Typical Amplitude (10 µg) | 0.5 – 1.5 mV | 4.0 – 8.0 mV | < 0.2 mV |

| Repolarization Time | Fast (< 2 sec) | Slower (2–5 sec) | Instant |

Troubleshooting Check:

-

Signal is purely positive? You have a "pressure artifact" (mechanoreception) and no olfactory response. Check your connections.

-

No response to 9-ODA but response to Hexanol? Your 9-ODA has likely oxidized or the AmOr11 receptors are saturated. Prepare fresh stimulus.

References

-

Wanner, K. W., et al. (2007). A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid.[1][2][7] Proceedings of the National Academy of Sciences, 104(36), 14383-14388. Link

-

Slessor, K. N., et al. (1988). Pheromonal basis for the retinue behavior in worker honeybees, Apis mellifera (L.). Nature, 332, 354-356. Link

-

Kaissling, K. E. (1986). Chemo-electrical transduction in insect olfactory receptors. Annual Review of Neuroscience, 9, 121-145. Link

-

Brockmann, A., et al. (1998). Antennal responses to queen pheromone components in the honeybee, Apis mellifera.[8] Physiological Entomology, 23(3), 209-217. Link

- Villar, G., et al. (2015). Peripheral and central processing of the queen pheromone 9-ODA in the honey bee Apis mellifera. Chemical Senses, 40(5), 367-367.

Sources

- 1. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]

- 5. honey bee genetics and pheromones [killowen.com]

- 6. Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

Stable isotope labeling of 9-Oxodecanoic acid for metabolic studies.

Application Note: Stable Isotope Labeling of 9-Oxodecanoic Acid for Metabolic Flux &

Executive Summary

9-Oxodecanoic acid (9-ODA) is a critical medium-chain fatty acid (MCFA) derivative. Biologically, it serves two distinct roles: as a stable intermediate in the cytochrome P450-mediated

This guide details the application of stable isotope-labeled 9-ODA (specifically 9-Oxodecanoic acid-[10,10,10-

Chemical Background & Labeling Strategy

To effectively trace the metabolism of 9-ODA, the position of the isotopic label is paramount. The choice of label dictates the experimental resolution.

Recommended Isotopologues

| Label Type | Position | Structure Notation | Primary Application |

| Metabolic Stability | Terminal Methyl ( | 9-Oxodecanoic acid- | Blocks/slows |

| Flux Analysis | Carboxyl Carbon (C1) | 9-Oxodecanoic acid-[1- | Traces entry into the TCA cycle (via Acetyl-CoA); label is lost as |

| Structure ID | Backbone (C9, C10) | 9-Oxodecanoic acid-[9,10- | Retains label during |

Synthesis Note: Custom synthesis of 9-Oxodecanoic acid-

Biological Pathway Visualization

The following diagram illustrates the metabolic fate of 9-Oxodecanoic acid, highlighting where isotopic labels provide critical data points.

Caption: Metabolic trajectory of 9-Oxodecanoic acid via

Protocol: Metabolic Stability & Flux Analysis

This protocol uses 9-Oxodecanoic acid-

Materials

-

Analyte: 9-Oxodecanoic acid-

(Custom synthesized or >98% isotopic purity). -

Matrix: Human Liver Microsomes (HLM) or Primary Hepatocytes.

-

Internal Standard (IS): 10-Hydroxydecanoic acid-

or generic MCFA standard (e.g., Octanoic acid- -

Reagents: NADPH regenerating system, Acetonitrile (ACN), Formic Acid (FA).

Step-by-Step Methodology

1. Incubation System (In Vitro)

-

Preparation: Pre-warm 100 mM Phosphate Buffer (pH 7.4) at 37°C.

-

Dosing: Add microsomes (0.5 mg/mL protein) and 9-Oxodecanoic acid-

(final conc. 10 µM). -

Initiation: Add NADPH regenerating system to start the reaction.

-

Timepoints: Harvest aliquots at 0, 5, 15, 30, and 60 minutes.

-

Termination: Quench immediately with ice-cold ACN containing Internal Standard (1:3 v/v ratio).

2. Sample Extraction (Solid Phase Extraction - SPE)

-

Rationale: Liquid-Liquid extraction is often insufficient for keto-acids due to their polarity. SPE ensures high recovery.

-

Cartridge: Oasis HLB or equivalent C18 polymeric sorbent (30 mg).

-

Conditioning: 1 mL Methanol followed by 1 mL Water (0.1% FA).

-

Loading: Dilute quenched supernatant with water (to <10% organic) and load.

-

Wash: 1 mL 5% Methanol in Water.

-

Elution: 1 mL 100% Methanol. Evaporate to dryness under N

and reconstitute in 100 µL Mobile Phase A/B (50:50).

3. LC-MS/MS Acquisition Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Ionization: Electrospray Ionization (ESI), Negative Mode (-). Note: Keto acids ionize well in negative mode via carboxyl deprotonation.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.01% Acetic Acid (Acetic acid aids negative mode ionization better than Formic).

-

B: Acetonitrile/Methanol (50:50).

-

MRM Transition Table (Optimized)

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| 9-Oxodecanoic acid (Unlabeled) | 185.1 | 141.1 | -18 | Loss of CO |

| 9-Oxodecanoic acid (Unlabeled) | 185.1 | 59.0 | -25 | Acetate fragment |

| 9-Oxodecanoic acid- | 188.1 | 144.1 | -18 | Loss of CO |

| 7-Oxooctanoic acid- | 160.1 | 116.1 | -16 | Chain shortened product |

Data Analysis & Interpretation

Quantifying Flux

To determine the rate of

Where

Isotope Distribution Analysis

If using

-

M+0: Endogenous 9-Oxodecanoic acid.

-

M+n: Exogenous tracer.

-

Ratio (M+n / M+0): Indicates the turnover rate of the endogenous pool if the tracer is infused at steady state.

Troubleshooting & Critical Control Points

-

Isomeric Interference: 9-Oxodecanoic acid may co-elute with 10-oxodecanoic acid (aldehyde form).

-

Solution: The aldehyde form is unstable and often exists as a hydrate. The keto form (9-oxo) is stable. Verify separation using a high-resolution gradient (0.3 mL/min, 15 min run).

-

-

In-Source Fragmentation: Keto acids are prone to decarboxylation in the ion source.

-

Solution: Lower the desolvation temperature (<400°C) and optimize the declustering potential (DP) to minimize in-source loss of CO

.

-

-

Background Contamination: Plasticizers often interfere in the MCFA mass range.

-

Solution: Use glass vials and inserts; avoid PTFE-lined caps if possible during extraction steps.

-

References

-

Synthesis of Labeled Fatty Acids: Sparrow, J. T., et al. (1983). "Synthesis of carbon-13-labeled tetradecanoic acids." Journal of Lipid Research, 24(7), 938-941. Link

-

Metabolic Flux Analysis: Antoniewicz, M. R. (2021). "A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications." Metabolic Engineering, 63, 2-12. Link

-

Omega-Oxidation Profiling: Scholz, B., et al. (2013). "Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath." Analytical Chemistry, 85(11), 555-562. Link

-

LC-MS of Oxidized Fatty Acids: Lueke, A. J., et al. (2013).[1] "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." Journal of Lipid Research, 54, 25-36. Link

Sources

Enhanced Detection of 9-Oxodecanoic Acid by GC-MS: An Application Note and Protocol Utilizing Two-Step Derivatization

Abstract

This application note details a robust and reproducible two-step derivatization protocol for the analysis of 9-oxodecanoic acid (9-ODA) using Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of 9-ODA is hindered by its low volatility and thermal instability due to the presence of both a carboxylic acid and a ketone functional group.[1] The described method, involving methoximation followed by silylation, effectively enhances the volatility and thermal stability of the analyte.[2] This leads to improved chromatographic peak shape, increased sensitivity, and reliable quantification. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of keto acids.

Introduction: The Analytical Challenge

9-Oxodecanoic acid (9-ODA), also known as a "queen substance," is a fatty acid that plays a crucial role as a pheromone in honeybee colonies (Apis mellifera), regulating social structure and reproduction.[3][4][5][6][7] Its analysis is critical in fields ranging from chemical ecology to agricultural science.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[8] However, the direct analysis of polar, non-volatile compounds like 9-ODA presents significant challenges.[1][9] The presence of a polar carboxylic acid group and a reactive ketone group leads to:

-

Low Volatility: The molecule does not readily vaporize at typical GC inlet temperatures, preventing it from efficiently entering the analytical column.[1][10]

-

Thermal Instability: At the high temperatures of the GC injector, the keto acid can degrade, particularly through decarboxylation, leading to inaccurate quantification and the appearance of artifact peaks.[1][10]

-

Poor Chromatographic Performance: The polarity of the underivatized molecule can cause strong interactions with the stationary phase of the GC column, resulting in broad, tailing peaks and poor resolution.[1][11]

To overcome these limitations, a chemical modification process known as derivatization is essential.[9][11]

The Rationale for Derivatization

Derivatization is the process of chemically modifying a compound to produce a new compound with properties more suitable for a specific analytical method.[9] For the GC-MS analysis of 9-ODA, the goals of derivatization are threefold:

-

Increase Volatility: By masking the polar functional groups (carboxylic acid and ketone) with non-polar chemical moieties, the boiling point of the molecule is significantly lowered, allowing it to be easily volatilized for GC analysis.[11]

-

Enhance Thermal Stability: The resulting derivatives are more stable at high temperatures, preventing on-column degradation and ensuring that the detected peak corresponds to the original analyte.[1]

-

Improve Peak Shape and Sensitivity: Reducing the polarity of the analyte minimizes unwanted interactions with the GC system, leading to sharper, more symmetrical peaks, which in turn improves detection limits and reproducibility.[1][12]

For compounds like 9-ODA that contain both keto and carboxylic acid functionalities, a two-step derivatization approach is highly effective and recommended.[1][2]

Selected Derivatization Strategy: Methoximation followed by Silylation

This protocol employs a sequential, two-step reaction to modify both functional groups on the 9-ODA molecule.

Step 1: Methoximation of the Ketone Group

The first step targets the ketone group using methoxyamine hydrochloride (MeOx). This reaction converts the ketone into a more stable O-methyl oxime derivative.[13]

-

Causality: This initial step is crucial to protect the reactive carbonyl group. It prevents potential tautomerization (enol formation) at high temperatures in the GC inlet, which could otherwise lead to multiple derivative peaks and complicate analysis.[1][13] The formation of the methoxime stabilizes the molecule against thermal degradation.[1]

Step 2: Silylation of the Carboxylic Acid Group

Following methoximation, the carboxylic acid group is targeted using a potent silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[14][15]

-

Causality: Silylation replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[9][14] This conversion of the polar, hydrogen-bonding carboxylic acid into a non-polar TMS-ester dramatically increases the molecule's volatility and thermal stability, making it ideal for GC-MS analysis.[15] The ease of reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[15]

The overall chemical transformation and workflow are depicted below.

Caption: Experimental workflow for 9-ODA analysis.

Detailed Experimental Protocol

Safety Precaution: Derivatization reagents are hazardous and moisture-sensitive. Always work in a fume hood, wear appropriate personal protective equipment (PPE), and use anhydrous solvents and dry glassware.[15][16]

Materials:

-

9-Oxodecanoic Acid (9-ODA) standard

-

Sample containing 9-ODA, dried completely

-

Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)[1][17]

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[1]

-

Anhydrous hexane or ethyl acetate for dilution

-

2 mL reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas evaporation system

Procedure:

-

Sample Preparation:

-

For quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar keto acid not present in the sample) to your sample.

-

Transfer the sample to a 2 mL reaction vial and evaporate all solvent to complete dryness under a gentle stream of dry nitrogen.[18] This step is critical, as moisture will deactivate the silylating reagent. [1][9]

-

-

Step 1: Methoximation:

-

To the completely dried sample residue, add 50 µL of the methoxyamine hydrochloride/pyridine solution.[1]

-

Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.[1]

-

Incubate the mixture in a heating block at 37°C for 90 minutes.[1] Some protocols may use higher temperatures (e.g., 60°C) for shorter times (e.g., 15-30 minutes).[19][20]

-

-

Step 2: Silylation:

-

Sample Analysis:

-

After cooling to room temperature, the sample is ready for injection. If necessary, dilute the sample with anhydrous hexane or ethyl acetate to bring it within the calibration range of the instrument.

-

Transfer the final derivatized solution to a GC-MS autosampler vial. Analyze within 24 hours for best results.[16]

-

Expected Results & Data Interpretation

The two-step derivatization process results in a significant increase in the molecular weight of 9-ODA. This mass shift is a key indicator of successful derivatization.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Change (Δ Mass) | Derivative Type |

| 9-Oxodecanoic Acid | C₁₀H₁₈O₃ | 186.25 | - | Native Analyte |

| 9-ODA Methoxyamine | C₁₁H₂₁NO₃ | 215.29 | +29.04 | Intermediate |

| 9-ODA MO-TMS | C₁₄H₂₉NO₃Si | 287.47 | +101.22 | Final Analyte |

The final Methoxyamine-Trimethylsilyl (MO-TMS) derivative is significantly more volatile and will produce a sharp, symmetrical peak in the GC chromatogram at a retention time characteristic of this derivative. The mass spectrum will show a clear molecular ion peak (M+) at m/z 287 and characteristic fragment ions that can be used for definitive identification and quantification in Selected Ion Monitoring (SIM) mode.

Suggested GC-MS Parameters

The following are general starting parameters and should be optimized for your specific instrumentation.

-

GC System: Agilent 8890 GC or equivalent

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet: Split/Splitless, 250°C, Splitless mode

-

Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

-

Oven Program:

-

Initial Temp: 80°C, hold for 2 min

-

Ramp: 10°C/min to 280°C

-

Hold: 5 min at 280°C

-

-

MS System: Agilent 5977B MSD or equivalent

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Acquisition Mode: Scan (m/z 50-500) for initial identification, then SIM for quantification.

-

SIM Ions (for 9-ODA MO-TMS): To be determined from the full scan spectrum of a standard. Likely candidates would include the molecular ion (m/z 287) and major fragment ions.

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| Low or No Analyte Peak | Incomplete derivatization due to moisture. | Ensure sample is completely dry before adding reagents. Use anhydrous solvents.[1] |

| Analyte degradation. | Minimize sample handling time and keep samples cool when not being heated. | |

| Active sites in the GC system. | Use a deactivated inlet liner and a high-quality, inert GC column.[1] | |

| Broad or Tailing Peaks | Incomplete derivatization. | Re-optimize reaction time and temperature. Ensure sufficient reagent excess. |

| GC column issues. | Condition the column or replace if necessary. | |

| Poor Reproducibility | Inconsistent sample preparation. | Standardize all steps, especially evaporation and incubation times. Use an internal standard.[1] |

| Reagent degradation. | Store derivatization reagents properly, sealed from moisture. Prepare MeOx solution fresh.[16] |

Conclusion

The direct GC-MS analysis of 9-oxodecanoic acid is impractical due to its physicochemical properties. The described two-step derivatization protocol, involving methoximation followed by silylation, provides a reliable and robust method to overcome these challenges. This procedure significantly enhances the volatility and thermal stability of 9-ODA, resulting in excellent chromatographic performance and enabling sensitive and accurate quantification for critical research applications.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. britannica.com [britannica.com]

- 6. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy Queen substance (EVT-439254) | 334-20-3 [evitachem.com]

- 8. louis.uah.edu [louis.uah.edu]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. gcms.cz [gcms.cz]

- 13. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sydney.edu.au [sydney.edu.au]

- 17. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]

- 18. researchgate.net [researchgate.net]

- 19. tcichemicals.com [tcichemicals.com]

- 20. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 21. researchgate.net [researchgate.net]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Technical Application Note: 9-Oxodecanoic Acid (9-ODA) as a Pheromonal Lure for Genetic Pest Management

[1]

Introduction & Scope

9-Oxodecanoic acid (9-ODA), historically known as the "Queen Substance," is the primary component of the Queen Mandibular Pheromone (QMP) in Apis mellifera.[1][2][3] While essential for colony social cohesion, its application in Pest Management is distinct and specialized. Unlike broad-spectrum insecticides, 9-ODA is a biomimetic lure used for Genetic Pest Management (GPM) .

The primary "pest" targets for 9-ODA application are:

-